molecular formula C12H12N2O3S B2954533 benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-18-8

benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2954533
M. Wt: 264.3
InChI Key: IBIKECJZBCVKGG-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a novel organoselenium compound incorporating the benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of stable and readily available starting materials . The compound is characterized by elemental analysis and various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound has been studied using single crystal X-ray crystallography . The structure consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, with a dihedral angle of 53.5 .


Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 108–110 °C . Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm−1. The 1H NMR (CDCl3, 400 MHz) and 13C NMR (CDCl3, 100 MHz) spectra have been reported . The MS (ESI) m/z is 297.06 (M+) .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Summary of the Application

  • These compounds exhibit promising activity against various cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2 cells .

Experimental Procedures

Results and Outcomes

  • Some benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone derivatives exhibit potent growth inhibition against cancer cells, with IC50 values generally below 5 μM .

Anti-Inflammatory Research

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

  • Further mechanistic studies are necessary to understand their mode of action .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIKECJZBCVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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